molecular formula C18H27NO2 B038698 6-Methoxyvesamicol CAS No. 120447-25-8

6-Methoxyvesamicol

Cat. No.: B038698
CAS No.: 120447-25-8
M. Wt: 289.4 g/mol
InChI Key: NAKRPILSDWVBMV-SQNIBIBYSA-N
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Description

6-Methoxyvesamicol is a derivative of vesamicol, a well-characterized inhibitor of the vesicular acetylcholine transporter (VAChT). The compound features a methoxy (-OCH₃) substitution at the 6-position of its benzamide or related aromatic scaffold. This modification is hypothesized to enhance binding affinity or selectivity for VAChT compared to non-substituted analogs, though direct experimental data on this compound remains sparse in publicly available literature .

Properties

CAS No.

120447-25-8

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

(1S,2S,6R)-2-methoxy-6-(4-phenylpiperidin-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C18H27NO2/c1-21-17-9-5-8-16(18(17)20)19-12-10-15(11-13-19)14-6-3-2-4-7-14/h2-4,6-7,15-18,20H,5,8-13H2,1H3/t16-,17+,18+/m1/s1

InChI Key

NAKRPILSDWVBMV-SQNIBIBYSA-N

SMILES

COC1CCCC(C1O)N2CCC(CC2)C3=CC=CC=C3

Isomeric SMILES

CO[C@H]1CCC[C@H]([C@@H]1O)N2CCC(CC2)C3=CC=CC=C3

Canonical SMILES

COC1CCCC(C1O)N2CCC(CC2)C3=CC=CC=C3

Other CAS No.

120447-25-8

Synonyms

6-methoxyvesamicol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxy Substitutions

The methoxy group is a common substituent in bioactive molecules due to its electron-donating properties and ability to influence pharmacokinetics. Key compounds for comparison include:

5-Methoxy-6,7-methylenedioxycoumarin
  • Structure : A coumarin derivative with methoxy and methylenedioxy groups.
  • Molecular Formula : C₁₁H₈O₅.
  • Mass: 206.18 g/mol (monoisotopic).
  • Activity : Exhibits antioxidant and anti-inflammatory properties, distinct from VAChT modulation .
  • Key Difference : Unlike 6-Methoxyvesamicol, this compound lacks the benzamide core critical for VAChT binding.
6-Methoxy-2(3H)-benzothiazolone
  • Structure : Benzothiazolone scaffold with a 6-methoxy group.
  • Molecular Formula: C₈H₇NO₂S.
  • Key Difference : The thiazolone ring system diverges from vesamicol’s bicyclic amine structure, limiting cholinergic activity.
6-Methoxyhexanal
  • Structure : Aliphatic aldehyde with a terminal methoxy group.
  • Molecular Formula : C₇H₁₄O₂.
  • Mass : 130.187 g/mol (average).
Table 1: Structural and Functional Comparison
Compound Molecular Formula Mass (g/mol) Core Scaffold Primary Activity
This compound C₁₉H₂₄N₂O₂ (hyp.) ~312.4 (hyp.) Benzamide/amine VAChT inhibition (hyp.)
5-Methoxy-6,7-methylenedioxycoumarin C₁₁H₈O₅ 206.18 Coumarin Antioxidant, anti-inflammatory
6-Methoxy-2(3H)-benzothiazolone C₈H₇NO₂S 181.21 Benzothiazolone Dye synthesis, kinase inhibition
6-Methoxyhexanal C₇H₁₄O₂ 130.19 Aliphatic aldehyde Industrial intermediate

Functional Analogues in Neuropharmacology

Vesamicol analogs are often compared to other VAChT inhibitors or cholinergic modulators:

(-)-Vesamicol
  • Structure : Parent compound without methoxy substitution.
  • Activity : Binds VAChT with moderate affinity (Ki ~20 nM) but lacks selectivity due to interactions with σ receptors.
  • Comparison : The 6-methoxy group in this compound may improve selectivity by sterically hindering off-target interactions .
[¹²⁵I]Iodobenzovesamicol
  • Structure : Iodinated vesamicol derivative.
  • Activity : Used as a radioligand for VAChT imaging (Kd ~1 nM).
  • Comparison : this compound’s methoxy group could offer similar imaging utility if labeled, though metabolic stability may differ .

Research Findings and Limitations

  • Synthetic Accessibility : Methoxy-substituted compounds like those in are often synthesized via nucleophilic substitution or Ullmann coupling, suggesting feasible routes for this compound production .
  • Bioactivity Gaps : While coumarins and benzothiazolones demonstrate diverse activities (e.g., antioxidant, kinase inhibition), this compound’s specific VAChT inhibition profile remains underexplored in open literature.
  • Contradictions : lists numerous 6-methoxy compounds with unrelated applications (e.g., dyes), highlighting the need for targeted pharmacological studies on this compound .

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